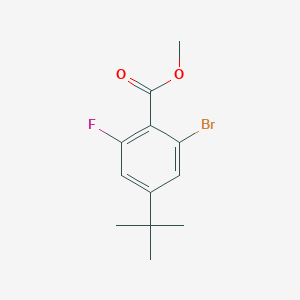
Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromine atom, a tert-butyl group, and a fluorine atom attached to a benzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate typically involves the esterification of 2-bromo-4-(tert-butyl)-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the carboxylic acid derivative.
Scientific Research Applications
Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity to specific sites, leading to modulation of biological pathways. The ester group allows for hydrolysis, releasing the active benzoic acid derivative that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-(tert-butyl)benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 2-bromo-6-fluorobenzoate: Lacks the tert-butyl group, which can influence its steric properties and interactions with molecular targets.
Methyl 4-(tert-butyl)-6-fluorobenzoate: Lacks the bromine atom, which can alter its reactivity in nucleophilic substitution reactions.
Uniqueness
Methyl 2-bromo-4-(tert-butyl)-6-fluorobenzoate is unique due to the combination of bromine, tert-butyl, and fluorine substituents on the benzoate ester. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14BrFO2 |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
methyl 2-bromo-4-tert-butyl-6-fluorobenzoate |
InChI |
InChI=1S/C12H14BrFO2/c1-12(2,3)7-5-8(13)10(9(14)6-7)11(15)16-4/h5-6H,1-4H3 |
InChI Key |
PEUMOBSMIWZJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



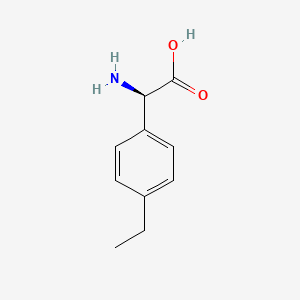
![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)

![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)

![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
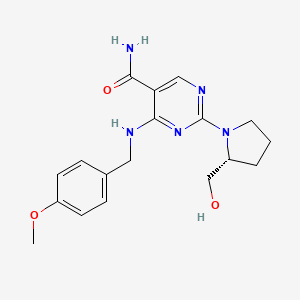
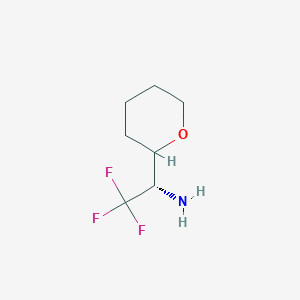
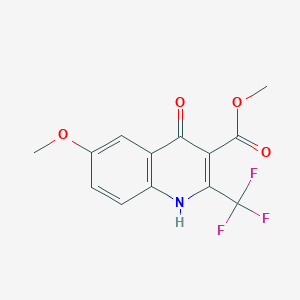

![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15238301.png)
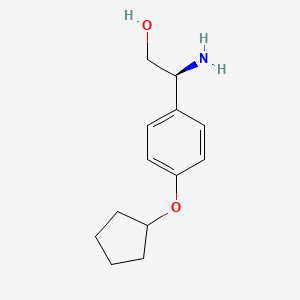
![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
